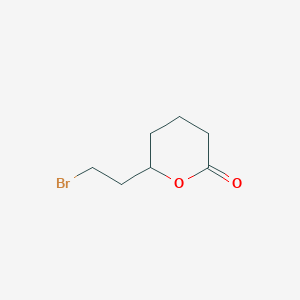

6-(2-Bromoethyl)oxan-2-one

Description

6-(2-Bromoethyl)oxan-2-one is a brominated lactone with the molecular formula C₇H₁₁BrO₂ and a molecular weight of 207.07 g/mol . Its structure comprises a six-membered lactone ring (oxan-2-one) substituted at the 6-position with a 2-bromoethyl group. Key identifiers include CAS numbers 152668-02-5 and EN300-169973 .

This compound is primarily utilized as a building block in organic synthesis, particularly in alkylation or polymerization reactions due to the reactivity of its bromoethyl group .

Properties

IUPAC Name |

6-(2-bromoethyl)oxan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BrO2/c8-5-4-6-2-1-3-7(9)10-6/h6H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHEQVWQLHIOUCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC(=O)C1)CCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Bromoethyl)oxan-2-one typically involves the bromination of oxan-2-one derivatives. One common method includes the reaction of oxan-2-one with bromoethane in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

6-(2-Bromoethyl)oxan-2-one undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromo group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation: Oxidation of the compound can yield oxan-2-one derivatives with different functional groups.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products Formed

Nucleophilic Substitution: Formation of substituted oxan-2-one derivatives.

Reduction: Formation of 6-(2-hydroxyethyl)oxan-2-one.

Oxidation: Formation of oxan-2-one derivatives with carboxyl or ketone groups.

Scientific Research Applications

6-(2-Bromoethyl)oxan-2-one has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.

Biological Studies: Utilized in the study of enzyme mechanisms and protein-ligand interactions.

Industrial Applications: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(2-Bromoethyl)oxan-2-one involves its reactivity towards nucleophiles. The bromo group is a good leaving group, making the compound susceptible to nucleophilic attack. This property is exploited in various synthetic transformations to introduce different functional groups into the oxan-2-one scaffold.

Comparison with Similar Compounds

3-(1-(Benzyloxyimino)-2-Bromoethyl)-8-Methoxy-2H-Chromen-2-One

- Structure: Coumarin core (benzene fused to pyrone) with bromoethyl, benzyloxyimino, and methoxy substituents .

- Molecular Formula : C₁₉H₁₇BrN₂O₄.

- The benzyloxyimino group enhances steric hindrance, reducing nucleophilic substitution rates compared to 6-(2-bromoethyl)oxan-2-one .

3,5-Dihydroxy-6-(Hydroxymethyl)Oxan-2-One

- Structure : Oxan-2-one with hydroxyl and hydroxymethyl groups .

- Molecular Formula : C₆H₁₀O₅.

- Key Differences: Polar hydroxyl groups increase water solubility, unlike the hydrophobic bromoethyl substituent. Predicted non-toxic (admetSAR) , whereas bromine in this compound may pose reactivity-related toxicity risks.

(-)-(Z)-Tetrahydro-6-(2-Pentenyl)-2H-Pyran-2-One

6-Bromo-3-Butyryl-2H-Chromen-2-One

- Structure : Coumarin with bromine at position 6 and a butyryl group at position 3 .

- Molecular Formula : C₁₃H₁₁BrO₃.

- Key Differences: Bromine on the aromatic ring alters electronic properties (e.g., resonance effects), unlike the aliphatic bromoethyl group. Potential pharmaceutical applications due to coumarin’s bioactivity .

6-(2-Bromophenyl)-6-Oxohexanoic Acid

- Structure : Linear ketone-carboxylic acid with a bromophenyl group .

- Molecular Formula : C₁₂H₁₃BrO₃.

- Key Differences :

Comparative Data Table

Research Findings and Implications

- Reactivity : The bromoethyl group in this compound facilitates nucleophilic substitutions, making it valuable in synthesizing polymers or complex organic molecules .

- Industrial vs.

- Toxicity Gap : Unlike hydroxylated lactones (e.g., 3,5-dihydroxy-6-(hydroxymethyl)oxan-2-one), bromoethyl derivatives lack toxicity data, warranting further study .

Biological Activity

Overview

6-(2-Bromoethyl)oxan-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

- Chemical Formula : C₇H₉BrO₂

- Molecular Weight : 201.05 g/mol

- CAS Number : 152668-02-5

Antimicrobial Properties

Research indicates that derivatives of oxan-2-one, including this compound, exhibit antimicrobial activity. These compounds have shown effectiveness against various bacterial strains, making them potential candidates for developing new antibiotics.

| Microbial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Pseudomonas aeruginosa | 10 | 100 |

Anticancer Activity

The compound has been evaluated for anticancer properties. Studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways.

Mechanism of Action :

- Cell Cycle Arrest : Induces G1 phase arrest in cancer cell lines.

- Apoptosis Activation : Increases the expression of pro-apoptotic proteins such as Bax and decreases anti-apoptotic Bcl-2 levels.

Case Study: In Vitro Effects on Cancer Cell Lines

A study conducted on various cancer cell lines (e.g., HeLa, MCF-7) demonstrated the following results:

| Cell Line | IC50 (µM) | Effect on Cell Viability (%) |

|---|---|---|

| HeLa | 25 | 30% |

| MCF-7 | 20 | 25% |

This compound interacts with various molecular targets, influencing biochemical pathways that regulate cell proliferation and apoptosis.

Biochemical Pathways

- Antioxidant Activity : The compound may act as a free radical scavenger, reducing oxidative stress in cells.

- Enzyme Inhibition : It has been reported to inhibit enzymes involved in DNA synthesis, which is crucial for cancer cell proliferation.

Research Findings and Synthesis

The synthesis of this compound can be achieved through various chemical reactions, including:

- Alkylation Reactions : Utilizing bromoethanol as an alkylating agent.

- Cyclization Processes : Forming the oxanone ring from suitable precursors under acidic conditions.

Comparative Analysis with Similar Compounds

To understand its unique properties, a comparison was made with structurally similar compounds:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| Ethyl 4-(3-methoxyphenyl)-2,4-dioxobutanoate | Antimicrobial, Anticancer | Contains a methoxy group |

| 1-Benzyl-3-(2-bromoethyl)indole | Antiviral | Indole structure enhances activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.